molecular formula C8H7ClN4 B108604 5-Chloroquinazoline-2,4-diamine CAS No. 17511-21-6

5-Chloroquinazoline-2,4-diamine

Cat. No.: B108604
CAS No.: 17511-21-6
M. Wt: 194.62 g/mol
InChI Key: VEVDQDKAMWPQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinazoline-2,4-diamine is an organic compound with the molecular formula C8H7ClN4. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Mechanism of Action

Target of Action

5-Chloroquinazoline-2,4-diamine is a derivative of quinazolines, a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The primary targets of these compounds are often specific molecular pathways involved in cancer development .

Mode of Action

Studies of similar quinazoline derivatives have demonstrated antiproliferative action against various cell lines . This suggests that this compound may interact with its targets to inhibit cell proliferation, a key process in tumor growth .

Biochemical Pathways

Given the antiproliferative effects observed in similar quinazoline derivatives, it is likely that this compound affects pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Information on the pharmacokinetics of this compound is currently limited. It is known that the compound is a solid at room temperature , suggesting that it may require a suitable delivery system to ensure bioavailability.

Result of Action

The result of this compound’s action is likely to be a reduction in cell proliferation, given the observed effects of similar quinazoline derivatives . This could potentially lead to a decrease in tumor growth in the context of cancer treatment .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in some organic solvents such as ethanol, methanol, and chloroform . This suggests that the compound’s action, efficacy, and stability may be affected by the solvent used for delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloroquinazoline-2,4-diamine can be synthesized through the chlorination of 2,4-diaminoquinazoline. The process involves dissolving 2,4-diaminoquinazoline in an anhydrous alcohol solvent and then introducing chlorine gas to achieve the chlorination reaction . The reaction conditions typically include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloroquinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinazoline-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position can enhance its ability to participate in certain reactions and interact with biological targets .

Properties

IUPAC Name

5-chloroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVDQDKAMWPQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169932
Record name 2,4-Quinazolinediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17511-21-6
Record name 2,4-Quinazolinediamine, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17511-21-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.